molecular formula C8H9NO3 B2877233 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid CAS No. 1517186-74-1

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid

Cat. No. B2877233
CAS RN: 1517186-74-1
M. Wt: 167.164
InChI Key: JTYWROGUKJFFTQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazines are a group of compounds that have been studied for their various biological activities . They are often found in biologically active natural products with a pyrrolo-oxazine (pyrrole-fused morpholine) motif embedded in their structure . These compounds have been isolated from Chinese herbs and have been found to show a wide range of biological activities such as antioxidant and antitumor activities .


Synthesis Analysis

The synthesis of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines has been reported using the oxa-Pictet–Spengler reaction . This method involves a sequence of carbon–carbon- and carbon–oxygen-bond formation between a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone . p-Toluenesulfonic acid (pTSA) was identified as a suitable catalyst to promote the reaction .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines involves a pyrrole ring fused with a morpholine ring . This structure is found in various pharmaceutically active small molecules .


Chemical Reactions Analysis

The most commonly used strategy for the synthesis of pyrrolo-oxazine spiroketal alkaloids involves an intramolecular spiroketalization as the final step . Therefore, multistep sequences are required to first prepare a functionalized chain, which is then grafted onto the pyrrole nitrogen atom before final cyclization to give the oxazine .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Synthesis of Heterocyclic Compounds : The creation of condensed 1,3-oxazines through Retro-Diels−Alder reactions highlights the utility of furan and oxo carboxylic acids in synthesizing complex heterocycles, including pyrrolooxazinones and oxazinoisoindolones (Stájer et al., 2004). This demonstrates the compound's relevance in accessing diverse heterocyclic frameworks for further chemical exploration.

Novel Synthetic Pathways : The development of novel synthetic methods for 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines underscores the potential of related compounds in generating new chemical entities. This includes approaches involving alkylation, ammonolysis, and intramolecular diazocoupling sequences (Migawa & Townsend, 2001).

Reactions of Cyclic Imidic Esters : Studies on Δ2-Oxazolines and 4H-5,6-dihydrooxazines from carboxylic acids and amino alcohols offer insights into reactions leading to polymerization and the behavior of alkyl groups, contributing to the understanding of cyclic imidic ester chemistry (Seeliger et al., 1966).

Medicinal Chemistry and Bioactivity

Antibacterial Agents : Pyridonecarboxylic acids, as demonstrated by the synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, reveal the potential of pyrrolo derivatives in generating potent antibacterial compounds (Egawa et al., 1984).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

The compound is synthesized through a sequence of carbon–carbon- and carbon–oxygen-bond formation between a substituted 2-(1h-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone . This suggests that the compound might interact with its targets through similar bond formations, leading to changes in the target’s structure and function.

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of microbial growth, reduction of inflammation, and inhibition of tumor growth.

Result of Action

Similar compounds have been found to show a wide range of biological activities such as antioxidant and antitumor activities . These effects suggest that the compound might induce oxidative stress in cancer cells, leading to cell death, and might also neutralize harmful free radicals in the body.

properties

IUPAC Name

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYWROGUKJFFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=CN21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1517186-74-1
Record name 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid
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